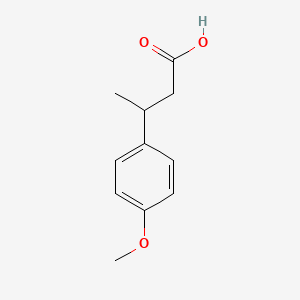
3-(4-Methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is also known by other names such as 3-(4-Methoxyphenyl)butyric acid and Benzenepropanoic acid, 4-methoxy-β-methyl- . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to 4-phenylbutyric acid (4-pba), which is known to interact with histone deacetylases (hdacs) and has a role as a chemical chaperone .
Mode of Action
Its structural analog, 4-pba, is known to exhibit inhibitory activity against hdacs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, 4-PBA prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
4-pba, a structurally similar compound, is known to ameliorate unfolded proteins and suppress their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
The optimization of 4-pba, a structurally similar compound, is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy .
Result of Action
A derivative of 4-pba, 4-(4-methoxyphenyl) butanoic acid (4-mpb), has shown protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context.
Cellular Effects
3-(4-Methoxyphenyl)butanoic acid has been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or distillation to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)butanol or 3-(4-methoxyphenyl)butane.
Substitution: Formation of various substituted phenylbutanoic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a butanoic acid chain.
3-(4-Methoxybenzoyl)propionic acid: Similar structure with a benzoyl group instead of a phenyl ring.
4-(4-Methoxyphenyl)butyric acid: Similar structure with a butyric acid chain instead of a butanoic acid chain.
Uniqueness
3-(4-Methoxyphenyl)butanoic acid is unique due to its specific combination of a methoxy-substituted phenyl ring and a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSGMFEBAENPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771716.png)
![3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771720.png)
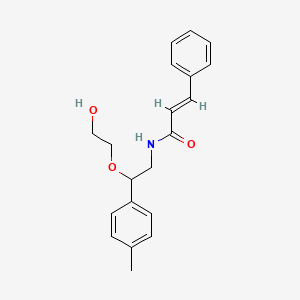
![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)
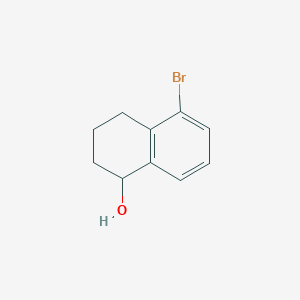
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2771728.png)

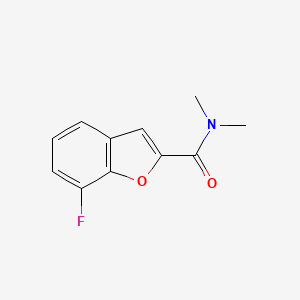

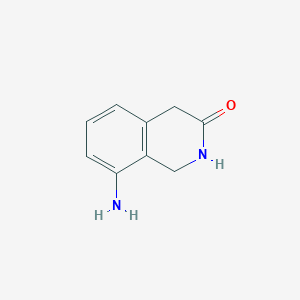
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)
